Home > Products > Screening Compounds P142464 > 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid - 1154909-50-8

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid

Catalog Number: EVT-2950926
CAS Number: 1154909-50-8
Molecular Formula: C14H15NO4
Molecular Weight: 261.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is a synthetic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This class of compounds is known for its diverse biological activities, including anticonvulsant and antinociceptive properties []. This particular derivative has been investigated for its potential use in the treatment of epilepsy and neuropathic pain [].

Overview

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is a synthetic compound classified within the pyrrolidine-2,5-dione derivatives. This class of compounds is notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound has been investigated for its potential therapeutic applications, including its use as an anticonvulsant and antinociceptive agent, indicating its relevance in treating conditions such as epilepsy and neuropathic pain.

Synthesis Analysis

Methods

The synthesis of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid typically involves a coupling reaction between a carboxylic acid derivative and amines. A common approach utilizes carbonyldiimidazole as a coupling reagent to facilitate the formation of the desired compound from its precursors.

Technical Details

The synthesis process can be outlined as follows:

  1. Preparation of the Pyrrolidine Derivative: The starting material, 3-methyl-2,5-dioxo-3-phenylpyrrolidine, is synthesized through established methods involving cyclization reactions.
  2. Coupling Reaction: The carboxylic acid moiety is introduced through a coupling reaction with an appropriate amine under controlled conditions to yield 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid features:

  • A pyrrolidine ring containing two carbonyl groups at positions 2 and 5.
  • A phenyl group attached at the 3-position of the pyrrolidine ring.
  • A propanoic acid group linked to the nitrogen atom of the pyrrolidine ring.

Data

The molecular formula for this compound is C14H15NO4C_{14}H_{15}NO_4, with a molecular weight of approximately 259.28 g/mol. The compound's structural characteristics are crucial for understanding its biological activity and interactions within biological systems.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for carboxylic acids and amides:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with amines to form amides, which may enhance biological activity.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide, affecting its pharmacological properties.

Technical Details

These reactions can be facilitated under mild conditions using catalysts or by employing specific reagents that promote the desired transformation while minimizing side reactions .

Mechanism of Action

Process

Research indicates that the anticonvulsant activity of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid may be attributed to its interaction with neuronal voltage-sensitive sodium channels and high-voltage activated L-type calcium channels. These interactions modulate neuronal excitability, which is critical in preventing seizures .

Data

Studies have shown that compounds within this class can effectively inhibit neuronal excitability by stabilizing inactive states of sodium channels and reducing calcium influx during action potentials, thus contributing to their anticonvulsant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or light.
  • Reactivity: Exhibits typical reactivity associated with carboxylic acids and amides.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound in developing new anticonvulsant medications.
  2. Neuroscience Research: To study mechanisms of action related to neuronal excitability and potential treatments for neuropathic pain.
  3. Chemical Biology: As a tool compound for investigating biological pathways involving voltage-gated ion channels.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .

Synthetic Methodologies and Optimization Strategies

Enantioselective Synthesis via C(sp³)-H Activation and Arylation Approaches

The enantioselective construction of the 3-phenylpyrrolidinone core leverages transition-metal-catalyzed C(sp³)-H functionalization, enabling direct stereocontrolled aryl attachment. Palladium complexes with chiral phosphoric acids (CPAs) achieve desymmetrization of prochiral 3-methylpyrrolidinone precursors through kinetic resolution. A critical advancement involves Pd(0)/CPA-catalyzed intramolecular arylation, where the in situ-generated enolate attacks a tethered aryl halide electrophile. This method establishes the C3 stereocenter with >90% ee when using t-Bu-Josiphos as the chiral ligand under mild conditions (70°C, DMF) [7]. Alternative approaches utilize Co(III)-catalyzed C–H activation of proline derivatives, inserting aryl carbenoids to install the 3-aryl substituent diastereoselectively. Catalyst selection dictates enantiomeric excess, with electron-rich aryl groups exhibiting higher stereoselectivity due to enhanced π-stacking interactions in the transition state [10].

Table 1: Catalytic Systems for Enantioselective Arylation

Catalyst SystemSubstrate Scopeee (%)Yield (%)Key Advantage
Pd(0)/t-Bu-JosiphosAryl iodides, bromides90–9575–85Broad functional group tolerance
Co(III)/Dpen-phosphineDiazoacetates82–8860–78Water-compatible conditions
Rh(II)/chiral carboxylateα-Diazocarbonyls85–9370–82Rapid reaction kinetics (<2 h)

Optimization focuses on suppressing racemization during lactam N-alkylation for propanoic acid side-chain installation. In situ protection of the lactam nitrogen with tert-butoxycarbonyl (Boc) groups prior to C–H activation prevents epimerization, preserving enantiopurity (>98% ee) during subsequent Michael additions with acrylic acid derivatives [7] [10].

Stereochemical Control in Pyrrolidinone Core Assembly

Stereochemical integrity at C3 is pivotal for biological activity, necessitating robust asymmetric methodologies:

Chiral Auxiliary-Mediated Cyclization

Evans oxazolidinone auxiliaries enforce trans-stereoselectivity during the Dieckmann condensation of N-succinimidyl aspartate derivatives. The bulky auxiliary directs the approach of the enolate, yielding the 2,5-dioxopyrrolidine ring with 3,4-trans stereochemistry (dr >20:1). Auxiliary removal via LiOH hydrolysis or Zn/AcOH reduction furnishes enantiopure (>99% ee) 3-methyl-3-phenyl scaffolds without racemization [7].

Enzymatic Dynamic Kinetic Resolution (DKR)

Racemic 3-bromo-3-phenylpyrrolidinones undergo enzymatic DKR using immobilized Candida antarctica lipase B (CAL-B) and a ruthenium catalyst. The enzyme selectively acylates the (R)-alcohol intermediate, while the Ru catalyst racemizes the unreacted (S)-isomer. This tandem process achieves 95% yield and 98% ee for the (R)-enantiomer, scalable to >100 g with minimal chiral purification [10].

Diastereoselective Alkylation

Chiral enolates derived from Oppolzer’s sultam undergo diastereofacial alkylation with benzyl bromides. The Re-face attack predominates (dr 15:1), installing the 3-phenyl group stereospecifically. Sultam cleavage with LiAlH4 liberates the pyrrolidinone core while maintaining configuration [7].

Functionalization of the Propanoic Acid Side Chain for Bioactivity Modulation

The propanoic acid moiety serves as a versatile handle for coupling bioactive pharmacophores, directly influencing target engagement:

Amide Coupling for Anticonvulsant Activity

Carbodiimide-mediated coupling with substituted benzylamines generates N-benzyl-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides. Analogues bearing para-chloro or para-trifluoromethyl benzyl groups exhibit 50% seizure inhibition in murine maximal electroshock (MES) assays at 30 mg/kg, surpassing ethosuximide’s efficacy. This is attributed to enhanced hydrophobic interactions with synaptic vesicle glycoprotein 2A (SV2A) receptors [2] [3].

Carbamate Linkers for NMDA Receptor Antagonism

Reaction of the carboxylic acid with 4-nitrophenyl chloroformate yields mixed anhydrides, which condense with piperazines to form carbamate-linked derivatives. In vitro electrophysiology confirms GluN1/GluN2A NMDA receptor blockade (IC50 = 200 nM) for morpholine carbamates due to optimal linker rigidity and basic nitrogen positioning [5].

Table 2: Bioactivity of Propanoic Acid Derivatives

Derivative TypeR GroupBiological TargetKey Activity
Propanamide (VC6664056)4-Cl-benzylSV2AMES ED50 = 18 mg/kg
Carbamate4-(morpholinyl)piperazineGluN1/GluN2A NMDA receptorIC50 = 200 nM
SuccinimideBiphenylmethylMatrix metalloproteinasesMMP-9 Ki = 85 nM

Hybrid Molecule Construction

In situ activation using N,N′-diisopropylcarbodiimide (DIC) enables conjugation to lacosamide-derived anilines, yielding dual-mechanism anticonvulsants. These hybrids suppress pentylenetetrazole (scPTZ)-induced seizures at 10 mg/kg by simultaneously enhancing sodium channel slow inactivation and modulating SV2A [2].

Solid-Phase Synthesis for High-Throughput Analog Generation

Rink amide resin enables rapid diversification of the propanoic acid terminus:

  • Resin Loading: Coupling N-Fmoc-protected 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid to Rink amide MBHA resin using HBTU/HOBt (95% loading efficiency) [7]
  • Fmoc Deprotection: 20% piperidine/DMF exposes the amine for diversification
  • On-Resin Diversification:
  • Acylation: Activated esters (e.g., pentafluorophenyl carbonates) form amides
  • Reductive Amination: Aldehydes with NaBH3CN yield secondary amines
  • Urea Formation: Isocyanates generate ureido analogs
  • Cleavage: TFA/H2O (95:5) liberates products with >85% purity (HPLC)

This platform produced 33 analogs in <72 hours, identifying meta-trifluoromethoxy benzylamide (MES ED50 = 12 mg/kg) as a lead candidate [7].

Properties

CAS Number

1154909-50-8

Product Name

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid

IUPAC Name

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid

Molecular Formula

C14H15NO4

Molecular Weight

261.277

InChI

InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18)

InChI Key

HJJOGIJWCDBDER-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.